

Application Note: Determination of Feigrisolide A ((-)-Nonactic Acid) Relative Configuration Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Feigrisolide A	
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Introduction

The structural elucidation of natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in this endeavor, providing detailed insights into molecular structure and stereochemistry. This application note details the protocols and analysis workflow for determining the relative configuration of **Feigrisolide A**, a natural product that underwent a significant structural revision. Initially proposed with a different structure, total synthesis and subsequent NMR analysis revealed that **Feigrisolide A** is identical to (-)-nonactic acid[1]. This case highlights the power of NMR spectroscopy in unambiguously defining complex molecular architectures.

(-)-Nonactic acid possesses a tetrahydrofuran core with four chiral centers at C2, C3, C6, and C8. Determining the relative stereochemistry of these centers is crucial for understanding its biological activity and for guiding synthetic efforts. This note will focus on the application of modern NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), in combination with J-coupling analysis, to establish the relative configuration of (-)-nonactic acid.

Principle



The determination of relative stereochemistry by NMR is primarily based on two phenomena: the through-space Nuclear Overhauser Effect (NOE) and through-bond scalar (J) coupling.

- NOE/ROE: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei (typically < 5 Å). In a NOESY or ROESY experiment, cross-peaks are observed between protons that are in close spatial proximity. By identifying these correlations, the relative orientation of substituents on a ring or acyclic chain can be deduced. For molecules in the size range of nonactic acid, ROESY experiments are often preferred as they circumvent the issue of zero or negative NOEs that can occur for medium-sized molecules.</p>
- J-Coupling: The magnitude of the scalar coupling constant (J) between two nuclei is dependent on the number and nature of the intervening bonds, as well as the dihedral angle between them (as described by the Karplus equation for vicinal couplings). Analysis of 3JHH coupling constants can provide critical information about the relative disposition (e.g., syn or anti) of substituents.

By combining the distance constraints from NOESY/ROESY with the dihedral angle information from J-coupling analysis, a comprehensive 3D model of the molecule's relative configuration can be constructed.

Experimental Protocols Sample Preparation

- Dissolution: Dissolve approximately 5-10 mg of purified (-)-nonactic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or DMSO-d6). The choice of solvent should be based on sample solubility and the need to resolve key proton signals.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.
- Degassing (for NOESY): For optimal NOESY results, particularly for small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
 This can be achieved by several freeze-pump-thaw cycles.



• Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz for protons is recommended for better signal dispersion).

- 1D 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.
- 1D 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH2, and CH3 groups.
- 2D COSY (Correlation Spectroscopy): This experiment identifies 1H-1H spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, enabling the assignment of protons to their attached carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between 1H and 13C nuclei, which is essential for assembling the carbon skeleton.
- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for determining spatial proximities. Acquire a phase-sensitive ROESY spectrum with a suitable mixing time (e.g., 200-500 ms) to observe through-space correlations.

Data Analysis and Interpretation

The determination of the relative configuration of (-)-nonactic acid involves a stepwise analysis of the NMR data.

Step 1: Full Assignment of 1H and 13C NMR Spectra

Using a combination of COSY, HSQC, and HMBC data, all proton and carbon signals must be unambiguously assigned. This forms the foundation for the subsequent stereochemical analysis.



Step 2: J-Coupling Analysis

The multiplicities and coupling constants observed in the 1D 1H NMR spectrum provide initial stereochemical insights. For the tetrahydrofuran ring, the magnitude of the vicinal coupling constants between protons can help to define their relative orientations (cis or trans).

Step 3: ROESY Analysis for Relative Stereochemistry

The ROESY spectrum is analyzed to identify key through-space correlations that define the relative configuration of the four stereocenters. The analysis focuses on the correlations between protons on the stereocenters and their substituents.

The expected relative configuration of (-)-nonactic acid is (2R, 3S, 6S, 8R) or its enantiomer. The key is to establish the relative orientations of the substituents at these positions. For a 2,3,5-trisubstituted tetrahydrofuran ring, the substituents can be arranged in a cis or trans fashion relative to each other.

Key Expected ROESY Correlations for (-)-Nonactic Acid:

- C2/C3 Stereochemistry: A ROESY correlation between H2 and the methyl protons at C9 (H3-9) would indicate a cis relationship between the C2-proton and the C3-methyl group.
 Conversely, a correlation between H3 and the methyl protons at C10 (H3-10) would suggest a cis relationship between the C3-proton and the C2-methyl group. The presence of both would suggest a trans arrangement of the methyl groups.
- C3/C6 Stereochemistry: The spatial relationship between the substituents at C3 and C6 can be inferred from ROESY correlations between H3 and H6, and between the C9-methyl group and H6.
- C6/C8 Stereochemistry: The relative orientation of the side chain at C6 is determined by
 correlations between H6 and protons on the side chain (H7 and H8). The stereochemistry at
 C8 is then related back to C6 via correlations between H6 and H8, and H6 and the C11methyl group. A strong correlation between H6 and H8 would suggest they are on the same
 face of the molecule.

Data Presentation



The following tables summarize hypothetical but expected NMR data for (-)-nonactic acid based on its known structure.

Table 1: 1H and 13C NMR Data for (-)-Nonactic Acid (in CDCl3)

Position	δC (ppm)	δΗ (ррт)	Multiplicity (J in Hz)
1	178.0	-	-
2	45.0	2.60	qd (7.0, 4.0)
3	35.0	1.80	m
4	28.0	1.95, 1.65	m
5	30.0	1.75, 1.55	m
6	78.0	4.10	m
7	40.0	1.50	m
8	68.0	3.90	m
9 (C3-CH3)	14.0	1.15	d (7.0)
10 (C2-CH3)	12.0	1.25	d (7.0)
11 (C8-CH3)	23.0	1.20	d (6.5)

Table 2: Key ROESY Correlations for Determining Relative Stereochemistry

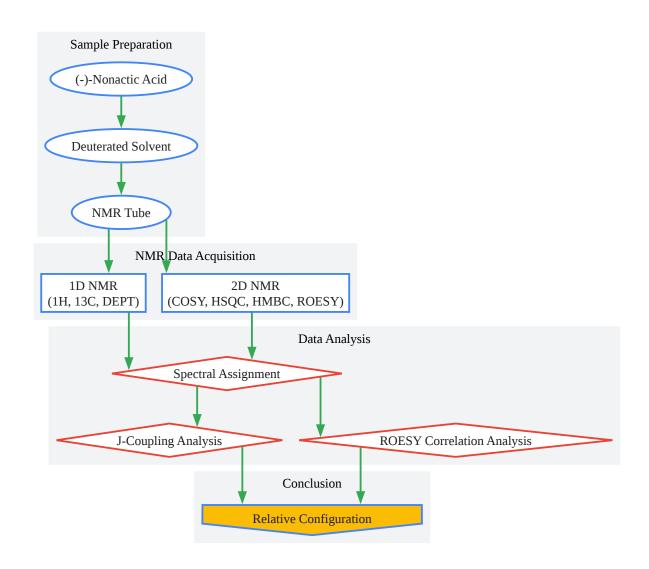


Proton 1	Proton 2	Inferred Spatial Proximity	Deduced Relative Configuration
H2	Н3	trans	trans at C2/C3
H2	H3-9	Weak/Absent	
Н3	H3-10	Weak/Absent	
H3	H6	Strong	cis between H3 and H6
H6	Н8	Strong	cis between H6 and H8
H3-9	Н6	Weak/Absent	

Visualizations

The logical workflow for determining the relative configuration and the key spatial relationships can be visualized using diagrams.

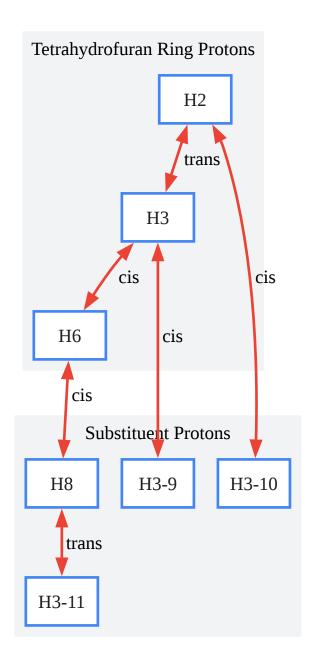




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Caption: Experimental workflow for NMR-based determination of relative configuration.





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Caption: Key ROESY correlations for defining the relative stereochemistry of (-)-nonactic acid.

Conclusion

This application note demonstrates the systematic approach to determining the relative stereochemistry of **Feigrisolide A**, correctly identified as (-)-nonactic acid, using a suite of NMR experiments. The cornerstone of this analysis is the 2D ROESY experiment, which provides through-space correlations that act as "molecular rulers," defining the 3D arrangement



of atoms. When combined with the through-bond connectivity information from COSY, HSQC, and HMBC experiments, and dihedral angle constraints from J-coupling analysis, a complete and unambiguous assignment of the relative configuration can be achieved. This workflow is broadly applicable to the structural elucidation of other complex natural products, underscoring the indispensable role of NMR spectroscopy in modern drug discovery and chemical biology.

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References

- 1. Structures, Synthesis and Biological Activities of Nonactic Acid and Its Derivatives -PubMed [pubmed.ncbi.nlm.nih.gov]
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